

N-(4-fluorophenyl)-2-iodobenzamide crystal structure analysis

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Compound of Interest

Compound Name: *N*-(4-fluorophenyl)-2-iodobenzamide

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An In-depth Technical Guide to the Crystal Structure Analysis of **N-(4-fluorophenyl)-2-iodobenzamide**

This guide provides a comprehensive technical overview for the synthesis, crystallization, and detailed structural analysis of **N-(4-fluorophenyl)-2-iodobenzamide**. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the causal reasoning behind experimental choices, ensuring a foundation of scientific integrity and replicability. We will explore the critical interplay of non-covalent interactions, such as hydrogen and halogen bonds, that dictate the supramolecular architecture of this class of compounds.

Introduction: The Significance of Halogenated Benzamides

N-aryl benzamides are a cornerstone scaffold in medicinal chemistry and materials science. The introduction of halogen atoms, such as iodine and fluorine, onto the aromatic rings profoundly influences their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. Specifically, the 2-iodo and 4-fluoro

substitution pattern creates a molecule with intriguing potential for forming complex supramolecular structures. The iodine atom, a soft Lewis acid, can act as a potent halogen bond donor, while the amide group provides classic hydrogen bond donor (N-H) and acceptor (C=O) sites.[1][2]

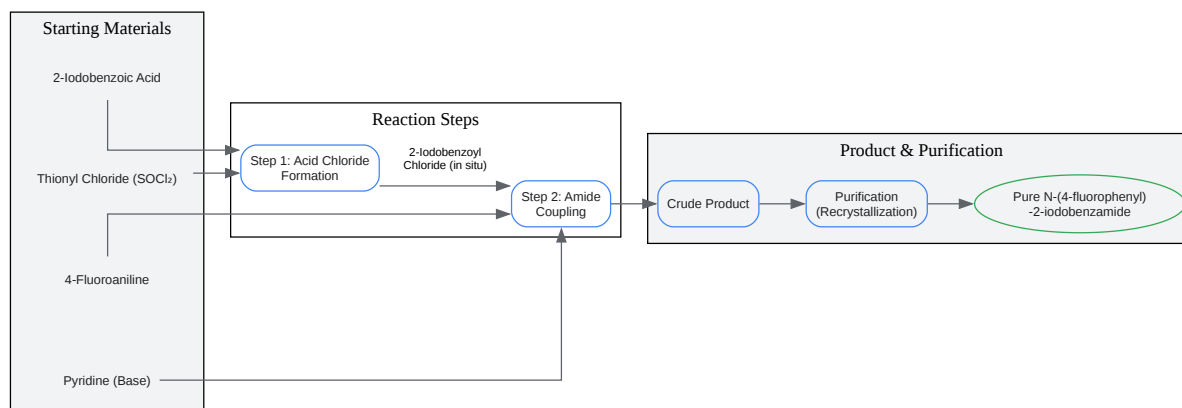
Understanding the precise three-dimensional arrangement of these molecules in the solid state through single-crystal X-ray diffraction (SC-XRD) is paramount. It provides definitive insights into molecular conformation and the specific intermolecular interactions that govern crystal packing.[3][4] This knowledge is crucial for structure-activity relationship (SAR) studies, polymorph screening, and the rational design of novel materials with tailored properties.[5][6]

Synthesis and Crystallization

The successful analysis of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of high-quality single crystals.

Synthesis of N-(4-fluorophenyl)-2-iodobenzamide

The most direct route to **N-(4-fluorophenyl)-2-iodobenzamide** is the acylation of 4-fluoroaniline with 2-iodobenzoyl chloride. This is a robust and widely applicable method for generating N-aryl benzamides.[7][8]



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Caption: Synthetic workflow for **N-(4-fluorophenyl)-2-iodobenzamide**.

Experimental Protocol: Synthesis

- **Acid Chloride Formation:** In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-iodobenzoic acid (1.0 eq). Add thionyl chloride (2.0 eq) dropwise at room temperature. Heat the mixture to reflux (approx. 80 °C) for 2-3 hours until the evolution of gas ceases and the solution is clear.
- **Solvent Removal:** Allow the reaction to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The resulting crude 2-iodobenzoyl chloride is typically used in the next step without further purification.
- **Amide Coupling:** Dissolve the crude 2-iodobenzoyl chloride in an anhydrous aprotic solvent (e.g., Dichloromethane or THF). In a separate flask, dissolve 4-fluoroaniline (1.0 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.2 eq) in the same solvent.

- **Reaction:** Cool the aniline solution to 0 °C in an ice bath. Add the acid chloride solution dropwise with vigorous stirring. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
- **Purification:** The crude solid product should be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure amide.[9]

Single Crystal Growth

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. The quality of the crystal directly dictates the quality of the diffraction data.[10] Slow evaporation is a reliable method for small organic molecules like benzamides.[11][12]

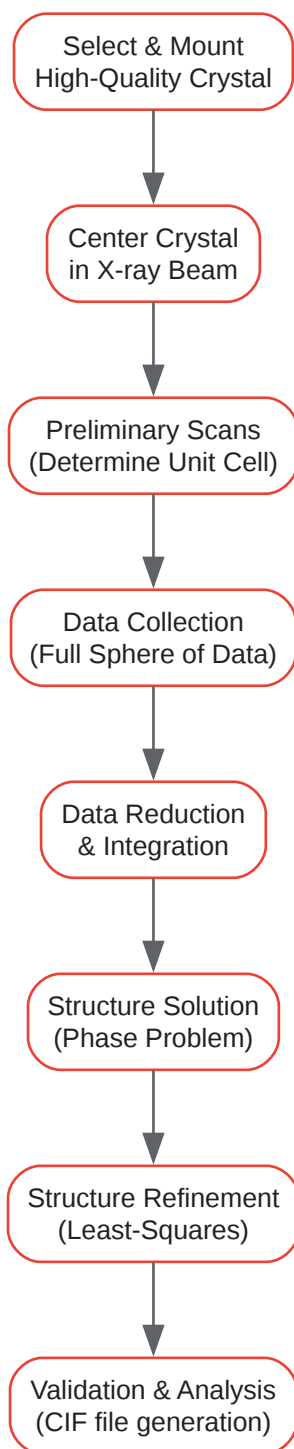
Experimental Protocol: Crystallization by Slow Evaporation

- **Solvent Selection:** The ideal solvent is one in which the compound has moderate solubility. Highly volatile solvents like dichloromethane may evaporate too quickly, leading to poor quality or small crystals.[11] Ethanol, ethyl acetate, or a mixture such as dichloromethane/hexane are good starting points.
- **Dissolution:** Dissolve 10-20 mg of the purified **N-(4-fluorophenyl)-2-iodobenzamide** in a minimal amount of the chosen solvent in a clean, small vial. Gentle warming may be required to achieve full dissolution.
- **Filtration:** Filter the solution through a small cotton plug in a pipette into a clean vial to remove any particulate matter which could act as unwanted nucleation sites.
- **Evaporation:** Cover the vial with a cap, or parafilm, pierced with one or two small holes using a needle. This slows the rate of evaporation, which is critical for the growth of large, well-ordered crystals.[9]
- **Incubation:** Place the vial in a vibration-free location at a constant temperature. Allow the solvent to evaporate slowly over several days to weeks.

- Harvesting: Once well-formed, block-like crystals appear, carefully remove them from the mother liquor using a spatula or loop and dry them on filter paper. Crystals should be transparent with no visible cracks or defects when viewed under a microscope.[10]

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid.[4] The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.



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Caption: General workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Data Collection and Structure Refinement

- **Crystal Mounting:** A suitable single crystal (typically 0.1-0.3 mm in dimension) is selected and mounted on a goniometer head using a cryoloop and cryoprotectant oil.[13]
- **Data Collection:** The crystal is cooled in a stream of cold nitrogen gas (e.g., 100 K or 173 K) to minimize thermal vibrations and improve data quality.[6] A modern diffractometer equipped with a CCD or CMOS detector is used to collect a series of diffraction images (frames) as the crystal is rotated.[4][14]
- **Unit Cell Determination:** Software is used to auto-index the reflections from the initial frames to determine the crystal's unit cell parameters and Bravais lattice.[4]
- **Data Integration and Scaling:** The full set of collected frames is processed. The software integrates the intensity of each diffraction spot and applies corrections for factors like background noise and X-ray absorption.[4]
- **Structure Solution:** The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map, which reveals the positions of the heavier atoms (in this case, iodine).
- **Structure Refinement:** An initial molecular model is built and refined against the experimental data using full-matrix least-squares methods.[15] Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final model is evaluated using metrics like R-factors (R1, wR2) and the goodness-of-fit (GooF).

Structural Elucidation and Discussion

While the specific crystal structure of **N-(4-fluorophenyl)-2-iodobenzamide** is not publicly deposited at the time of this writing, a detailed analysis can be performed based on its extremely close analogue, 2-iodo-N-phenylbenzamide, which lacks only the fluorine substituent.[16] The data from this analogue provides an excellent and authoritative basis for understanding the expected structural features.

Crystallographic Data

The following table summarizes the crystallographic data for the representative analogue, 2-iodo-N-phenylbenzamide.[16] One would anticipate similar unit cell parameters and the same

space group for the title compound, with minor variations due to the presence of the fluorine atom.

Parameter	2-iodo-N-phenylbenzamide[16]
Chemical Formula	C ₁₃ H ₁₀ INO
Formula Weight	335.13
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	5.6262 (3)
b (Å)	10.3601 (5)
c (Å)	21.3664 (11)
β (°)	96.069 (2)
Volume (Å ³)	1239.04 (11)
Z	4
Temperature (K)	296
Final R ₁ [I > 2σ(I)]	0.0255
wR ₂ (all data)	0.0634

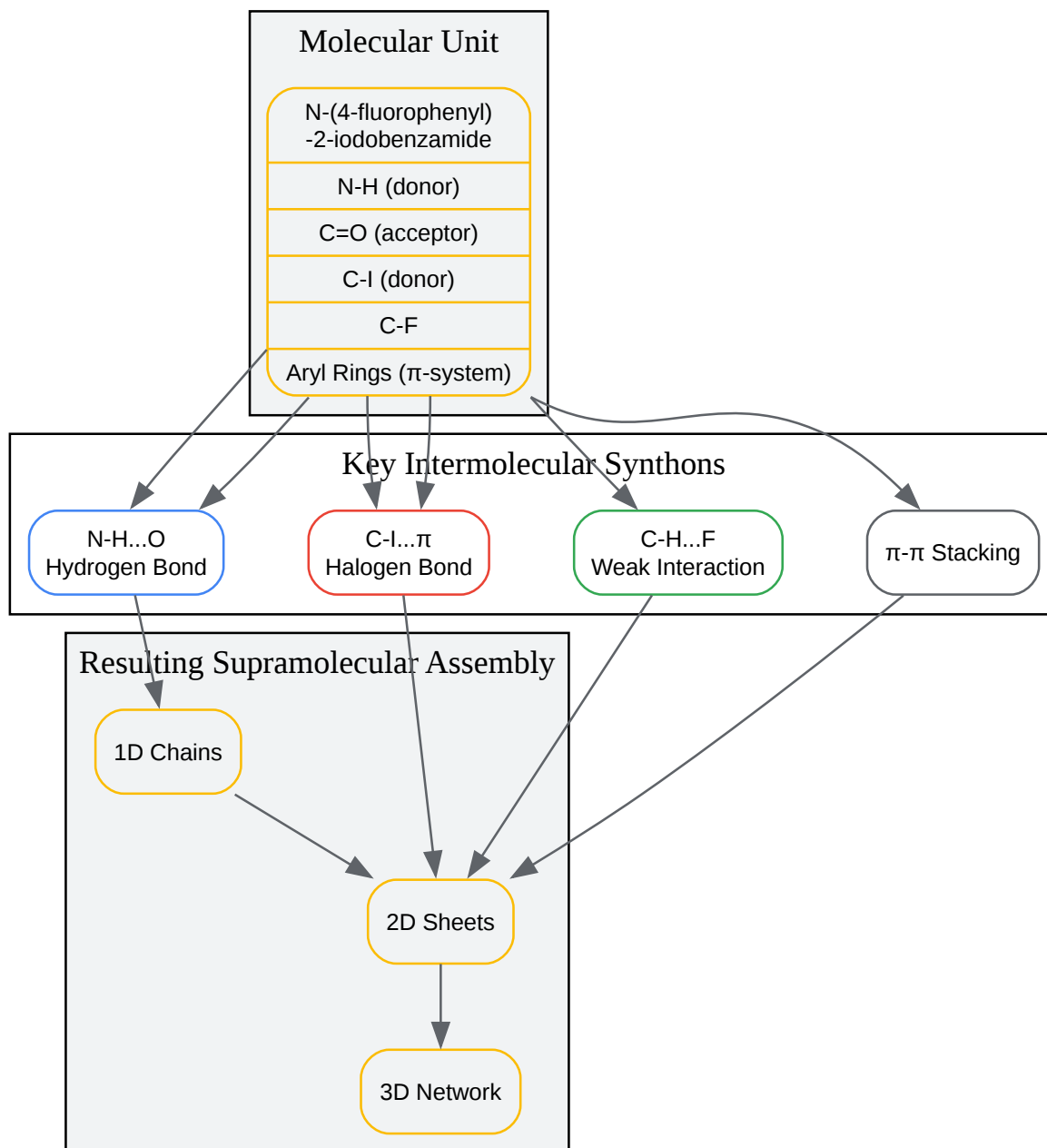
Molecular Conformation

In related structures, the two aromatic rings are significantly twisted relative to each other.[6] [16] For 2-iodo-N-phenylbenzamide, the dihedral angle between the iodobenzoyl ring and the phenyl ring is 56.41 (8)°.[16] A similar conformation is expected for **N-(4-fluorophenyl)-2-iodobenzamide**. This twisted conformation is a result of steric hindrance and the optimization of intermolecular packing forces. The central amide group itself remains largely planar.

Intermolecular Interactions and Supramolecular Architecture

The crystal packing is dominated by a combination of hydrogen and halogen bonds, which organize the molecules into a robust three-dimensional network.

- **N-H...O Hydrogen Bonds:** The primary and most predictable interaction is the hydrogen bond between the amide N-H donor and the carbonyl oxygen acceptor of an adjacent molecule. In the analogue structure, this interaction links molecules into chains propagating along a crystallographic axis.^[16] This is a classic and highly robust supramolecular synthon in amide chemistry.
- **C-I... π Halogen Bonds:** A key feature driven by the iodo-substituent is the presence of a halogen bond. In 2-iodo-N-phenylbenzamide, the iodine atom of one molecule interacts with the π -system of the phenyl ring of a neighboring molecule (C-I... π interaction).^[16] This type of interaction is a powerful tool in crystal engineering for directing molecular assembly.^[1]
- **Other Interactions:** The introduction of a fluorine atom may lead to additional weak interactions, such as C-H...F contacts, which can further stabilize the crystal packing.^[17] Furthermore, π - π stacking interactions between aromatic rings, though sometimes weak or slipped, can contribute to the overall lattice energy.^{[6][17]}



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